Cas no 1269527-54-9 (6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid)

6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is a fluorinated thiomorpholine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 3-fluorobenzyl substituent and a carboxylic acid functional group, offering versatility for further derivatization or as a building block in drug discovery. The presence of the fluorine atom enhances metabolic stability and binding affinity in bioactive molecules, while the thiomorpholine core contributes to favorable pharmacokinetic properties. This compound is particularly useful in the synthesis of protease inhibitors, enzyme modulators, or other targeted therapeutics. Its well-defined structure ensures reproducibility in research applications, making it a valuable intermediate for developing novel pharmacophores.
6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid structure
1269527-54-9 structure
商品名:6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
CAS番号:1269527-54-9
MF:C12H12FNO3S
メガワット:269.29198551178
CID:5039041

6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
    • インチ: 1S/C12H12FNO3S/c13-8-3-1-2-7(4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17)
    • InChIKey: FHDRMGXAVGKUPH-UHFFFAOYSA-N
    • ほほえんだ: S1CC(C(=O)O)NC(C1CC1C=CC=C(C=1)F)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 339
  • トポロジー分子極性表面積: 91.7
  • 疎水性パラメータ計算基準値(XlogP): 1.7

6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM492125-1g
6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylicacid
1269527-54-9 97%
1g
$618 2024-08-02
Ambeed
A600999-1g
6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
1269527-54-9 97%
1g
$515.0 2025-02-21

6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid 関連文献

6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acidに関する追加情報

Comprehensive Overview of 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid (CAS No. 1269527-54-9)

The compound 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid (CAS No. 1269527-54-9) is a fluorinated derivative of thiomorpholine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. With its unique structural features, including a fluorobenzyl moiety and a carboxylic acid functional group, this molecule has garnered attention for its potential applications in pharmaceutical research, particularly in the design of enzyme inhibitors and receptor modulators.

Recent trends in drug development highlight the growing importance of fluorinated compounds, as the introduction of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity. The presence of the 3-fluorobenzyl group in this compound aligns with these trends, making it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly searching for terms like "fluorinated drug candidates" and "thiomorpholine derivatives," reflecting the demand for novel chemical entities in precision medicine.

From a synthetic chemistry perspective, 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid exemplifies the versatility of heterocyclic building blocks. Its 5-oxothiomorpholine core offers opportunities for further derivatization, enabling the creation of libraries for high-throughput screening. This aligns with the pharmaceutical industry's focus on "fragment-based drug design" and "scaffold hopping," strategies frequently explored in academic and industrial settings.

The carboxylic acid functionality in this compound is particularly noteworthy, as it facilitates interactions with biological targets through hydrogen bonding and ionic interactions. This feature is often leveraged in the development of small-molecule inhibitors, a hot topic in oncology and inflammation research. Searches for "carboxylic acid in drug design" and "acidic pharmacophores" have surged, underscoring the relevance of such chemical motifs.

In addition to its pharmaceutical potential, CAS No. 1269527-54-9 is also studied for its physicochemical properties. Researchers investigating "solubility enhancement strategies" or "prodrug development" may find this compound valuable due to its balanced lipophilicity and polarity. Computational chemists frequently model such structures to predict ADME (Absorption, Distribution, Metabolism, Excretion) profiles, a critical step in early-stage drug discovery.

Quality control and analytical characterization of 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid are essential for ensuring reproducibility in research. Techniques like HPLC purity analysis, mass spectrometry, and NMR spectroscopy are commonly employed, topics frequently searched by analytical chemists. The compound's stability under various conditions is another area of interest, particularly for those exploring "forced degradation studies" in pharmaceutical development.

As the demand for targeted therapies grows, compounds like CAS No. 1269527-54-9 serve as critical tools for probing biological pathways. Its structural features make it a candidate for studying GPCR modulation or kinase inhibition, two areas dominating recent publications. The rise of "AI-driven drug discovery" has further amplified interest in such molecules, as they provide valuable data for machine learning models predicting drug-likeness.

In conclusion, 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid represents a compelling case study in modern medicinal chemistry. Its multifaceted applications—from lead optimization to chemical biology probes—align with key industry trends and frequent search queries. As research continues to explore its potential, this compound exemplifies the synergy between innovative chemical design and therapeutic advancement.

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Amadis Chemical Company Limited
(CAS:1269527-54-9)6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
A997600
清らかである:99%
はかる:1g
価格 ($):464.0